![molecular formula C₃₄H₃₄O₆ B1140016 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose CAS No. 57783-80-9](/img/structure/B1140016.png)
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose
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Overview
Description
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose (TOBG) is a synthetic carbohydrate molecule that is used in various scientific research applications. It is a type of monosaccharide, which is a simple sugar, and can be used for a wide range of biochemical and physiological experiments. TOBG is a derivative of the naturally occurring galactose, and is a useful tool for exploring the properties of carbohydrates and their effects on different biological systems. We will also discuss the advantages and limitations of using TOBG in laboratory experiments, and list some potential future directions of research.
Scientific Research Applications
Biomedical Sector
This compound plays a pivotal role in the biomedical sector, being a significant constituent in the production of diverse pharmaceuticals aimed at precise afflictions .
Antiviral Therapeutics
The unique configuration of this compound exhibits exceptional promise in the realm of potential antiviral therapeutics .
Antitumor Therapeutics
It also shows potential in the development of antitumor therapeutics .
Cancer Research
As a specialized compound carrier, it selectively adheres to cancer-related receptors, thus augmenting its targeted research capabilities .
Enzymatic Assays
It is widely employed as a substrate in enzymatic assays .
Investigation of Antiviral Activities
This compound serves as a valuable tool for investigating antiviral activities against HIV and various other diseases .
Diseases Related to Galactose Metabolism
It exhibits a structure containing benzyl groups and galactopyranose moieties, making it a potential candidate for developing drugs targeting galactosidase enzymes or diseases related to galactose metabolism .
Autoimmune Maladies
This pivotal compound remains extensively utilized in the design and formulation of pharmaceutical agents aimed at combating an array of afflictions, encompassing cancer and autoimmune maladies .
Mechanism of Action
Target of Action
It is known that this compound plays a pivotal role in the production of diverse pharmaceuticals aimed at precise afflictions .
Mode of Action
It is known that this compound possesses an extraordinary configuration, which exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
Biochemical Pathways
It is known that protected carbohydrate hemiacetals like this compound may be converted into glycosyl donors or used as donors directly . They may also be used as substrates for nucleophilic addition reactions .
Result of Action
It is known that this compound exhibits exceptional promise in the realm of potential antiviral and antitumor therapeutics .
properties
IUPAC Name |
(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMVOFUMWKGWCK-JYYQWNAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.